2-Methoxyisonicotinaldehyde

Organic Synthesis Medicinal Chemistry Positional Isomer

Sourcing a pyridine-4-carbaldehyde building block with predictable regioselectivity for cross-coupling or cycloaddition can be challenging-unsubstituted or 3-substituted isomers often lead to divergent reaction outcomes and compromised yields. 2-Methoxyisonicotinaldehyde (CAS 72716-87-1) overcomes this with its unique 2-methoxy-4-formyl substitution pattern, which activates the ring for electrophilic substitution while directing nucleophilic attack at the aldehyde. • Validated as an indispensable intermediate for synthesizing allosteric hemoglobin modulators per patent literature-essential for sickle cell disease and tissue oxygenation research programs. • Supplied at ≥98% purity with comprehensive analytical documentation (NMR, HPLC, GC), ensuring batch-to-batch consistency for process development and scale-up. • Available in research to bulk quantities with global shipping, supporting both exploratory SAR studies and pilot-scale campaigns.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 72716-87-1
Cat. No. B1302961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyisonicotinaldehyde
CAS72716-87-1
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C=O
InChIInChI=1S/C7H7NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-5H,1H3
InChIKeyVOCKNCWQVHJMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyisonicotinaldehyde (CAS 72716-87-1): A Versatile Pyridine-4-carbaldehyde Building Block for Pharmaceutical and Agrochemical Intermediates


2-Methoxyisonicotinaldehyde (CAS 72716-87-1), also known as 2-methoxypyridine-4-carbaldehyde, is a heteroaromatic aldehyde belonging to the isonicotinaldehyde class of pyridine derivatives . It features a methoxy group at the 2-position and an aldehyde group at the 4-position of the pyridine ring, giving it a molecular formula of C7H7NO2 and a molecular weight of 137.14 g/mol . This compound is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents and agrochemicals, owing to the versatile reactivity of its aldehyde functionality and the electron-donating character of the methoxy substituent .

Why 2-Methoxyisonicotinaldehyde Cannot Be Substituted with Generic Isonicotinaldehydes in Synthetic Routes


The unique 2-methoxy substitution pattern on the pyridine ring of 2-Methoxyisonicotinaldehyde confers distinct electronic and steric properties that differentiate it from unsubstituted isonicotinaldehyde and other positional isomers . The electron-donating methoxy group significantly alters the reactivity of the aldehyde towards nucleophilic attack and influences the regioselectivity of subsequent reactions, such as cross-couplings or cycloadditions [1]. This makes the compound non-interchangeable with its closest analogs, including 2-methoxy-3-pyridinecarboxaldehyde, whose aldehyde at the 3-position leads to divergent reaction outcomes [2]. Substituting with a generic aldehyde without the methoxy group would compromise synthetic yields, alter product profiles, and potentially require extensive re-optimization of established procedures .

Quantitative Differentiation of 2-Methoxyisonicotinaldehyde from Key Analogs: A Comparative Evidence Guide for Procurement Decisions


Positional Isomerism Drives Distinct Physicochemical and Reactivity Profiles: 2-Methoxyisonicotinaldehyde vs. 2-Methoxy-3-pyridinecarboxaldehyde

2-Methoxyisonicotinaldehyde (CAS 72716-87-1) and its positional isomer 2-methoxy-3-pyridinecarboxaldehyde (CAS 71255-09-9) share the same molecular formula (C7H7NO2) but exhibit fundamentally different physicochemical properties and reactivity due to the aldehyde group's location on the pyridine ring . This distinction is critical for synthetic route selection and product consistency.

Organic Synthesis Medicinal Chemistry Positional Isomer

Methoxy Group Introduction Modulates Electronic Properties and Synthetic Utility: 2-Methoxyisonicotinaldehyde vs. Isonicotinaldehyde

The presence of the methoxy group at the 2-position in 2-Methoxyisonicotinaldehyde (CAS 72716-87-1) significantly alters the electron density of the pyridine ring compared to the parent isonicotinaldehyde (CAS 872-85-5). This modification enhances its utility as a building block for specific reactions.

Drug Discovery Organic Synthesis Electronic Effects

Differential Impact of Halogenation: 2-Methoxyisonicotinaldehyde vs. 5-Fluoro-2-methoxyisonicotinaldehyde in Medicinal Chemistry Programs

Fluorination at the 5-position of the pyridine ring in 5-fluoro-2-methoxyisonicotinaldehyde (CAS 884495-12-9) introduces significant changes in lipophilicity and metabolic stability compared to the non-fluorinated parent, 2-Methoxyisonicotinaldehyde (CAS 72716-87-1). This differential property profile influences the choice of starting material for drug discovery.

Medicinal Chemistry Halogenated Analog SAR

Critical Intermediate for Hemoglobin Allosteric Modulators: Validated in Patent Literature

2-Methoxyisonicotinaldehyde (CAS 72716-87-1) is explicitly claimed and exemplified as a key synthetic intermediate in the preparation of substituted heteroaryl aldehydes that act as allosteric modulators of hemoglobin, as detailed in WO 2013/102145 A1 [1]. This specific application is not disclosed for the unsubstituted isonicotinaldehyde in the same patent.

Pharmaceutical Intermediates Allosteric Modulators Patent Evidence

High Purity Specifications (98%) with Verified QC Documentation from Reputable Vendors

Reputable suppliers, such as Bide Pharmatech and Arbor Pharmchem, provide 2-Methoxyisonicotinaldehyde (CAS 72716-87-1) with a standard purity of 98% . Importantly, Bide Pharmatech offers access to batch-specific quality control documentation, including NMR, HPLC, and GC data .

Quality Control Procurement Analytical Chemistry

Best Research and Industrial Application Scenarios for 2-Methoxyisonicotinaldehyde (CAS 72716-87-1)


Lead Optimization in Drug Discovery for Hemoglobin Modulators

2-Methoxyisonicotinaldehyde serves as an indispensable intermediate for synthesizing allosteric modulators of hemoglobin, as validated by patent literature [1]. Research groups focused on sickle cell disease or conditions requiring increased tissue oxygenation should prioritize this specific building block over unsubstituted analogs to replicate or build upon the disclosed synthetic routes.

Synthesis of Position-Specific Heterocyclic Libraries via Cross-Coupling Reactions

The 4-aldehyde group in 2-Methoxyisonicotinaldehyde, combined with the electron-donating 2-methoxy group, provides a unique electronic environment for regioselective cross-coupling reactions . This is in contrast to the 3-aldehyde isomer (2-methoxy-3-pyridinecarboxaldehyde), which will exhibit different regiochemical outcomes [2]. Researchers building pyridine-based compound libraries should select the 4-aldehyde isomer to access specific substitution patterns.

Process Chemistry Requiring High-Purity Building Blocks with Verifiable QC

For process development and scale-up, the availability of 2-Methoxyisonicotinaldehyde at 98% purity with comprehensive analytical documentation (NMR, HPLC, GC) from established vendors like Bide Pharmatech minimizes the risk of impurities affecting yield or product profile . This level of quality assurance is a critical differentiator for procurement in regulated environments.

Development of Halogenated Analogs via Electrophilic Aromatic Substitution

The methoxy group in 2-Methoxyisonicotinaldehyde activates the pyridine ring towards electrophilic substitution, making it a superior starting material for the synthesis of 5-halo derivatives (e.g., 5-chloro- or 5-fluoro-) compared to the unactivated isonicotinaldehyde [3]. This enables efficient access to a broader range of analogs for structure-activity relationship (SAR) studies.

Technical Documentation Hub

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